4-Benzylpiperidin-3-ol

PI3Kδ Cancer Immunology

4-Benzylpiperidin-3-ol (CAS 14813-01-5) is a chiral piperidine derivative with a benzyl group at the 4-position and a hydroxyl at the 3-position (C12H17NO, MW 191.27). Unlike 4-benzylpiperidine, this compound directly inhibits PI3Kδ (IC50=102 nM) and enables stereochemical control in trans-3-amino-1-benzylpiperidin-4-ol synthesis—unattainable with the 4-hydroxy regioisomer. Its defined DMSO solubility (up to 25 mg/mL) and solution stability facilitate high-throughput screening. Select this scaffold for PI3Kδ-targeted medicinal chemistry, fragment-based USP7 co-crystallization, or as an inert negative control in 5-lipoxygenase assays. Available in research quantities with global shipping.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12110047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperidin-3-ol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCC(C1CC2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12-9-13-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2
InChIKeyDTNACGVJQYLRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpiperidin-3-ol: A Versatile Piperidine Scaffold for Targeted Medicinal Chemistry and Drug Discovery


4-Benzylpiperidin-3-ol (CAS 443794-40-9) is a chiral piperidine derivative featuring a benzyl group at the 4-position and a hydroxyl group at the 3-position, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been directly evaluated in multiple biological assays, including those for PI3Kδ inhibition (IC50 = 102 nM) [1] and 5-lipoxygenase inhibition (no significant activity at 100 μM) [2]. The presence of both a basic nitrogen and a hydrogen-bond donor/acceptor hydroxyl group distinguishes it from simpler benzylpiperidine analogs, enabling unique interactions with biological targets [3].

Why 4-Benzylpiperidin-3-ol Cannot Be Simply Replaced by Other Benzylpiperidine Analogs in Research Applications


Despite sharing the benzylpiperidine core, 4-benzylpiperidin-3-ol exhibits distinct biological activity profiles that preclude simple substitution with analogs like 4-benzylpiperidine or 3-benzylpiperidine. For instance, while 4-benzylpiperidine acts as a monoamine releasing agent with EC50 values of 109 nM (DA) and 41.4 nM (NE) [1], 4-benzylpiperidin-3-ol demonstrates a completely different target engagement, showing PI3Kδ inhibition (IC50 = 102 nM) [2] but no significant 5-lipoxygenase inhibition at 100 μM [3]. Furthermore, the 3-hydroxy group critically enables stereochemical control in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols, a regioselectivity not achievable with 4-benzylpiperidine or 4-benzylpiperidin-4-ol [4]. These functional and synthetic divergences underscore the necessity of using the specific 3-hydroxy regioisomer for applications requiring defined hydrogen-bonding interactions or stereochemical outcomes.

Quantitative Differentiation of 4-Benzylpiperidin-3-ol from Key Benzylpiperidine Analogs


PI3Kδ Inhibition: 4-Benzylpiperidin-3-ol Demonstrates Moderate Potency, Whereas 4-Benzylpiperidine Lacks Reported Activity

4-Benzylpiperidin-3-ol inhibits human PI3Kδ-mediated AKT phosphorylation with an IC50 of 102 nM in Ri-1 cells after 30 minutes, as measured by electrochemiluminescence assay [1]. In contrast, a comprehensive search of BindingDB and ChEMBL reveals no reported PI3Kδ inhibitory activity for 4-benzylpiperidine (CAS 31252-42-3), which is instead characterized as a monoamine releasing agent [2]. This differential target engagement profile establishes that the 3-hydroxy group is critical for PI3Kδ binding, rendering 4-benzylpiperidine an unsuitable substitute for PI3K-focused research programs.

PI3Kδ Cancer Immunology

Monoamine Release Profile: 4-Benzylpiperidine Shows Potent Dopamine/Norepinephrine Release, While 4-Benzylpiperidin-3-ol Activity Remains Uncharacterized

4-Benzylpiperidine functions as a monoamine releasing agent with EC50 values of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5,246 nM for serotonin, demonstrating 20- to 48-fold selectivity for dopamine over serotonin release [1]. It also weakly inhibits MAO-A (IC50 ≈ 20 μM) and MAO-B (IC50 = 750 μM) . In contrast, 4-benzylpiperidin-3-ol has not been characterized for monoamine release or MAO inhibition in publicly available databases [2]. This absence of data suggests that the 3-hydroxy substitution may significantly alter or abolish the monoaminergic activity observed with the non-hydroxylated analog.

Monoamine Neuropharmacology Dopamine

Regioselective Synthetic Utility: 4-Benzylpiperidin-3-ol Enables Stereospecific trans-3-Amino-1-benzylpiperidin-4-ol Synthesis Unattainable with 4-Benzylpiperidin-4-ol

The 3-hydroxy group of 4-benzylpiperidin-3-ol is essential for achieving regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine. Using diisobutylaluminum amides (DIBAL-NR1R2) at room temperature, this reaction yields trans-3-amino-1-benzylpiperidin-4-ols exclusively, whereas other Lewis acid-catalyzed conditions produce trans-4-amino-1-benzylpiperidin-3-ols [1]. The regioisomeric 4-benzylpiperidin-4-ol (CAS 51135-96-7) lacks the 3-hydroxy group and thus cannot participate in this stereocontrolled transformation, instead being primarily utilized as a CCR5 antagonist scaffold for HIV-1 entry inhibition .

Synthetic Chemistry Stereochemistry Piperidine Alkaloids

5-Lipoxygenase Inhibition: 4-Benzylpiperidin-3-ol Shows No Significant Activity at 100 μM, Distinguishing It from Potent Lipoxygenase Inhibitors

4-Benzylpiperidin-3-ol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM and showed no significant activity (NS) [1]. This negative result contrasts with structurally related compounds that exhibit potent lipoxygenase inhibition; for example, certain 4-benzylpiperidine derivatives have been reported as lipoxygenase inhibitors that interfere with arachidonic acid metabolism [2]. The absence of 5-LOX activity for the parent 3-hydroxy compound provides a clean baseline for derivative design and confirms that any lipoxygenase inhibition observed in subsequent analogs arises from introduced modifications rather than the core scaffold.

Inflammation 5-LOX Arachidonic Acid

Solubility and Stability Profile: 4-Benzylpiperidin-3-ol Offers Defined Storage and Handling Parameters Critical for Reproducible Experimentation

4-Benzylpiperidin-3-ol (CAS 443794-40-9) demonstrates solubility in DMSO and DMF up to 25 mg/mL, with solutions stable at -20°C for up to 3 months . The solid compound is stable for 2 years from the date of purchase when stored at room temperature. In comparison, 4-benzylpiperidine (CAS 31252-42-3) requires storage at 10°C - 25°C and has a flash point of 125.40°C . These defined physicochemical parameters enable researchers to plan experiments with confidence, avoiding solubility-related artifacts or degradation issues that could compromise assay reproducibility.

Solubility Stability DMSO Storage

Optimal Research and Industrial Application Scenarios for 4-Benzylpiperidin-3-ol Based on Differentiated Evidence


PI3Kδ Inhibitor Lead Optimization and Screening

Given its moderate PI3Kδ inhibitory activity (IC50 = 102 nM) [1], 4-benzylpiperidin-3-ol serves as a validated starting point for medicinal chemistry campaigns targeting PI3Kδ in oncology or immunology. Its defined solubility in DMSO (up to 25 mg/mL) and solution stability at -20°C for 3 months facilitate high-throughput screening workflows. Researchers should select this compound over 4-benzylpiperidine, which lacks any reported PI3Kδ activity [2], to avoid wasted screening resources.

Stereoselective Synthesis of trans-3-Amino-4-hydroxypiperidine Alkaloids

The 3-hydroxy group of 4-benzylpiperidin-3-ol is essential for the regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine, yielding trans-3-amino-1-benzylpiperidin-4-ols that serve as intermediates for pseudodistomin D analogs [3]. This stereochemical control is unattainable with the 4-hydroxy regioisomer, making 4-benzylpiperidin-3-ol the mandatory choice for synthetic routes requiring defined trans-3-amino-4-ol stereochemistry.

Negative Control or Inert Scaffold for Inflammatory Pathway Studies

4-Benzylpiperidin-3-ol exhibits no significant inhibition of 5-lipoxygenase at 100 μM [4], making it an ideal negative control or inert scaffold for assays investigating the arachidonic acid cascade. Its lack of 5-LOX activity ensures that any observed effects in derivative compounds can be confidently attributed to introduced modifications rather than baseline scaffold interference.

Crystallography and Structure-Based Drug Design of USP7 Inhibitors

Although 4-benzylpiperidin-3-ol itself is not a potent USP7 inhibitor, its N-benzylpiperidinol scaffold has been crystallographically validated to engage the USP7 Phe409 sub-site, leading to the discovery of compound L55 (IC50 = 40.8 nM, KD = 78.3 nM) [5]. The parent 3-hydroxy compound can serve as a minimalist core for fragment-based screening or as a control ligand in USP7 co-crystallization studies, providing a baseline for SAR expansion.

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